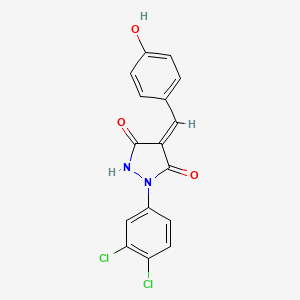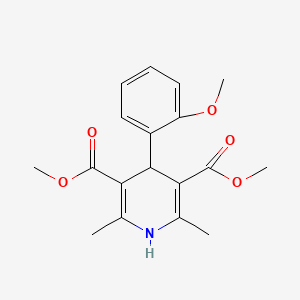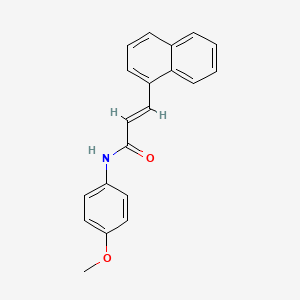![molecular formula C19H19N5OS B5597721 (1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)
(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar tricyclic compounds, including thieno[2,3-d]pyrimidines, has been explored through various methods. For instance, Mittal et al. (2011) described the synthesis and characterization of substituted tricyclic compounds with antimicrobial activity, utilizing a systematic approach to generate new molecules and evaluate their biological effects [M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011]. Similarly, Sirakanyan et al. (2015) discussed the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides to synthesize new heterocyclic systems [S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015].
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-yl compounds, including the subject molecule, has been extensively studied, revealing significant insights into their chemical behavior and potential applications. For example, a study by Shi et al. (2018) presented a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of molecular structure in developing pharmacologically relevant compounds [Taoda Shi, Lynn K Kaneko, M. Sandino, Ryan Busse, Mae Zhang, Damian J Mason, Jason Machulis, Andrew J Ambrose, Donna D. Zhang, E. Chapman, 2018].
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-yl compounds are known for their reactivity in various chemical reactions, leading to the formation of new molecules with diverse properties. A study by Wagner et al. (1993) explored the synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines, demonstrating the compound's potential for generating substances with antianaphylactic activity [G. Wagner, H. Vieweg, S. Leistner, 1993].
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4-yl compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific domains. Research by Chen and Liu (2019) on the synthesis, characterization, and crystal structure of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives provides valuable insights into how structural modifications impact these properties [Hong Chen, Mingguo Liu, 2019].
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, of thieno[2,3-d]pyrimidin-4-yl compounds, are of significant interest. The work by Horiuchi et al. (2009) on thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4 exemplifies the exploration of these properties for therapeutic applications [T. Horiuchi, J. Chiba, K. Uoto, T. Soga, 2009].
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A significant area of research involving this compound focuses on the synthesis and characterization of new substituted tricyclic compounds, demonstrating notable antimicrobial activities. For instance, Mittal, Sarode, and Vidyasagar (2011) synthesized derivatives exhibiting significant antibacterial and antifungal properties against various strains such as Bacillus substilis, Escherichia coli, and Klebsiella pneumoniae, among others. Their work contributes to understanding the compound's role in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Diastereoselective Synthesis
The compound has also been used in the diastereoselective synthesis of bicyclic gamma-lactams, showcasing its utility in creating novel molecular structures. Research by Dekeukeleire, D’hooghe, and De Kimpe (2009) highlighted its application in transforming monocyclic beta-lactams into new bicyclic gamma-lactams through intramolecular nucleophilic trapping. This synthesis pathway opens avenues for developing compounds with potential therapeutic uses (Dekeukeleire, D’hooghe, & De Kimpe, 2009).
Antimicrobial and Anti-inflammatory Agents
Further research has explored the compound's derivatives as antimicrobial and anti-inflammatory agents. Tolba, El-Dean, Ahmed, and Hassanien (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them for antimicrobial and anti-inflammatory properties. Their findings suggest that modifications in the thieno[2,3-d]pyrimidine ring enhance the compound's biological activities, making it a promising candidate for drug development (Tolba et al., 2018).
Eigenschaften
IUPAC Name |
(1S,5R)-6-(pyridin-2-ylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19-13-4-5-15(24(19)10-14-3-1-2-7-20-14)11-23(9-13)17-16-6-8-26-18(16)22-12-21-17/h1-3,6-8,12-13,15H,4-5,9-11H2/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKUBUCJXMRABE-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)C4=C5C=CSC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)C4=C5C=CSC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)
![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)
![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)
![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)
![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)



![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)